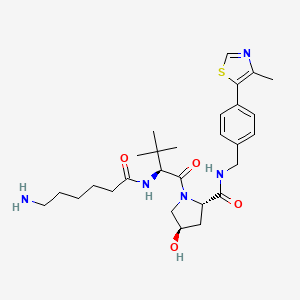
4,7-dibromo-2,3,3-trimethyl-3H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7-dibromo-2,3,3-trimethyl-3H-indole: is an organic compound with the molecular formula C11H11Br2N and a molecular weight of 317.02 g/mol . It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The compound is characterized by the presence of two bromine atoms at positions 4 and 7, and three methyl groups at positions 2, 3, and 3 on the indole ring .
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of 4,7-dibromo-2,3,3-trimethyl-3H-indole typically involves the bromination of 2,3,3-trimethylindole. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in an organic solvent like chloroform or dichloromethane . The reaction conditions often include maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromine atoms in 4,7-dibromo-2,3,3-trimethyl-3H-indole can undergo nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidation products.
Reduction Reactions: Reduction of the bromine atoms can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol at room temperature.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid at elevated temperatures.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in ethanol at room temperature.
Major Products:
Substitution Products: Formation of methoxy or tert-butoxy derivatives.
Oxidation Products: Formation of corresponding carboxylic acids or ketones.
Reduction Products: Formation of debrominated indole derivatives.
科学的研究の応用
Chemistry:
4,7-dibromo-2,3,3-trimethyl-3H-indole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various indole derivatives and heterocyclic compounds .
Biology:
The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents .
Medicine:
In medicinal chemistry, this compound is explored for its potential as a lead compound in drug discovery. Its derivatives are evaluated for their pharmacological properties .
Industry:
The compound is used in the production of dyes and pigments. It is also employed as an intermediate in the synthesis of materials with specific electronic and optical properties .
作用機序
The mechanism of action of 4,7-dibromo-2,3,3-trimethyl-3H-indole involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and methyl groups on the indole ring influence its binding affinity and selectivity towards these targets . The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects .
類似化合物との比較
2,3,3-trimethylindole: Lacks bromine atoms, making it less reactive in substitution reactions.
4,6-dibromoindole: Similar bromination pattern but lacks the methyl groups at positions 2 and 3.
4,7-dichloro-2,3,3-trimethyl-3H-indole: Chlorine atoms instead of bromine, resulting in different reactivity and properties.
Uniqueness:
4,7-dibromo-2,3,3-trimethyl-3H-indole is unique due to its specific substitution pattern with bromine atoms at positions 4 and 7 and methyl groups at positions 2 and 3. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
特性
分子式 |
C11H11Br2N |
|---|---|
分子量 |
317.02 g/mol |
IUPAC名 |
4,7-dibromo-2,3,3-trimethylindole |
InChI |
InChI=1S/C11H11Br2N/c1-6-11(2,3)9-7(12)4-5-8(13)10(9)14-6/h4-5H,1-3H3 |
InChIキー |
ASBWFRKLQFINEG-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=CC(=C2C1(C)C)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-azidopropyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B11928627.png)

![N-[(3S,4S)-4-(3,4-difluorophenyl)piperidin-3-yl]-2-fluoro-4-(2-methylpyrazol-3-yl)benzamide](/img/structure/B11928636.png)





![[(3aR,4R,6E,9R,10Z,11aR)-9-acetyloxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B11928675.png)

![heptyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11928682.png)
![4-[(3aR)-6-chloro-8-fluoro-10-oxo-2-prop-2-enoyl-1,3,3a,4-tetrahydroimidazo[5,1-c][1,4]benzoxazepin-7-yl]-2-amino-7-fluoro-1-benzothiophene-3-carbonitrile](/img/structure/B11928694.png)

